

Application Notes and Protocols for the Spectroscopic Characterization of 2,6-Dihydroxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,6-Dihydroxynicotinic acid*

Cat. No.: *B079409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxypyridine (CAS RN: 626-06-2), a heterocyclic organic compound, is of significant interest in various fields of chemical and pharmaceutical research. It serves as a versatile building block in organic synthesis and is a key intermediate in the metabolic degradation of nicotine.^[1] Structurally, 2,6-dihydroxypyridine exists in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone tautomer being the most prevalent in many common solvents.^[1] This tautomerism is a critical consideration in its spectroscopic analysis. These application notes provide a comprehensive overview of the spectroscopic characterization of 2,6-dihydroxypyridine, offering detailed data and standardized protocols for its analysis using various spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-dihydroxypyridine, primarily corresponding to its major tautomeric form, 6-hydroxy-2(1H)-pyridone.

Table 1: ^1H NMR Spectroscopic Data of 2,6-Dihydroxypyridine

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~11.47	broad singlet	1H	N-H
~7.68	triplet	1H	H-4
~6.91	doublet	1H	H-5 or H-3
~6.60	doublet	1H	H-3 or H-5

Solvent: Data typically acquired in DMSO-d₆ or a similar polar aprotic solvent. The broadness of the N-H peak is characteristic and its chemical shift can be solvent-dependent.

Table 2: ^{13}C NMR Spectroscopic Data of 2,6-Dihydroxypyridine

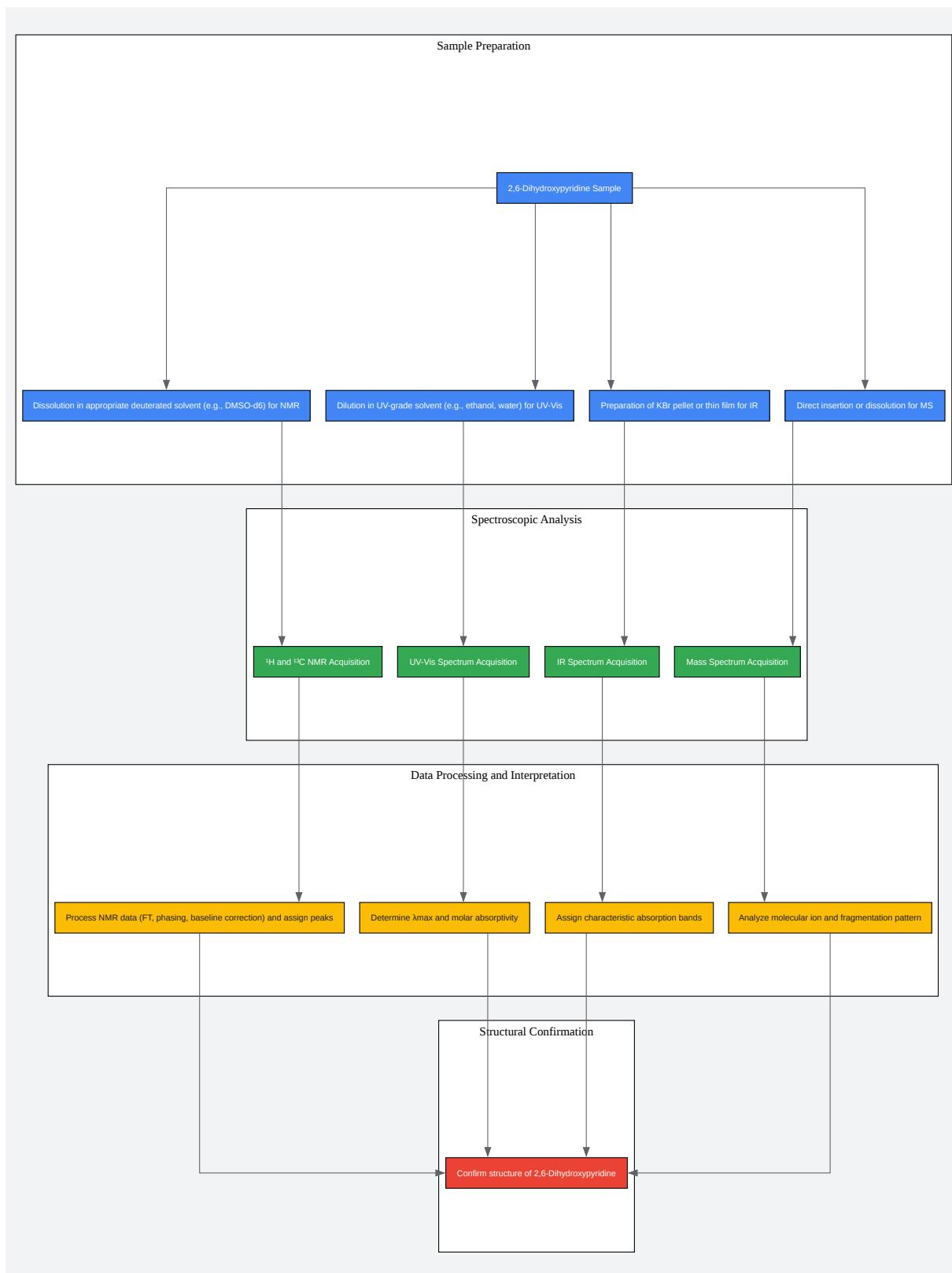
Chemical Shift (δ) ppm	Assignment
~163.7	C=O (C-2)
~147.0	C-O (C-6)
~142.2	C-4
~114.9	C-5 or C-3
~108.5	C-3 or C-5

Solvent: Data typically acquired in DMSO-d₆.

Table 3: Infrared (IR) Spectroscopic Data of 2,6-Dihydroxypyridine

Wavenumber (cm ⁻¹)	Intensity	Tentative Assignment
3400-2800	Broad	O-H and N-H stretching
~1650	Strong	C=O stretching (Amide I)
~1596	Medium	C=C stretching
~1333	Medium	C-N stretching / N-H bending
~825	Weak	C-H out-of-plane bending
~772	Weak	C-H out-of-plane bending
~706	Strong	Ring deformation

Sample Preparation: KBr pellet or as a thin film.


Table 4: Mass Spectrometry Data of 2,6-Dihydroxypyridine

m/z	Relative Intensity (%)	Possible Fragment
111	100	[M] ⁺ (Molecular Ion)
83	~50	[M-CO] ⁺
68	~40	[M-HNCO] ⁺
55	~30	[C ₃ H ₃ O] ⁺
39	~25	[C ₃ H ₃] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a sample suspected to be 2,6-dihydroxypyridine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic Characterization of 2,6-Dihydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079409#spectroscopic-characterization-of-2-6-dihydroxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com